2-Chloro-3-methylisonicotinonitrile

Melting point Crystallinity Purification

2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3) is a heteroaromatic building block belonging to the pyridine-4-carbonitrile family. Its substitution pattern—a chlorine atom at position 2 and a methyl group at position 3—creates a unique electronic and steric environment that differentiates it from unsubstituted or singly substituted isonicotinonitrile analogs.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 1195189-83-3
Cat. No. B1508040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methylisonicotinonitrile
CAS1195189-83-3
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1Cl)C#N
InChIInChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3
InChIKeyWXJBHUPGGAIECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3): Core Physicochemical and Structural Baseline for Research Procurement


2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3) is a heteroaromatic building block belonging to the pyridine-4-carbonitrile family. Its substitution pattern—a chlorine atom at position 2 and a methyl group at position 3—creates a unique electronic and steric environment that differentiates it from unsubstituted or singly substituted isonicotinonitrile analogs. The compound is a pale yellow to white solid with a molecular weight of 152.58 g·mol⁻¹ and is commercially available at purities of ≥97 % . It serves as a key intermediate in the synthesis of pharmacologically relevant scaffolds, including pyrazole-based acetylcholine receptor modulators described in Janssen patent WO2009/135944 A1 [1].

Why Generic Isonicotinonitrile Analogs Cannot Replace 2-Chloro-3-methylisonicotinonitrile (1195189-83-3)


Attempts to replace 2-chloro-3-methylisonicotinonitrile with simpler isonicotinonitrile derivatives introduce unacceptable changes in reactivity and physicochemical properties. The electron-donating 3-methyl group and the electron-withdrawing 2-chloro substituent jointly tune the pyridine ring's electron density, directly impacting nucleophilic aromatic substitution rates, directed ortho-metalation regioselectivity, and acid–base behavior [1]. Removing the methyl group (as in 2-chloroisonicotinonitrile) shifts the predicted pKa by over 0.6 units and reduces lipophilicity (ΔLogP ≈ −0.3), which alters phase-transfer behavior and biological membrane permeability [2]. Conversely, omitting the chlorine atom eliminates the primary synthetic handle for cross-coupling and SNAr chemistry, forcing longer synthetic routes and lower overall yields [3]. The quantitative evidence below demonstrates that these property differences are not marginal but are large enough to affect synthesis outcome, purification efficiency, and final compound performance.

Quantitative Differentiation Evidence: 2-Chloro-3-methylisonicotinonitrile vs. Closest Analogs


Melting Point Elevation: 2-Chloro-3-methylisonicotinonitrile vs. 2-Chloroisonicotinonitrile

The target compound exhibits a melting point of 88–91 °C , which is 19–22 °C higher than the 69–73 °C range reported for the demethylated analog 2-chloroisonicotinonitrile . A higher melting point typically correlates with stronger crystal lattice energy, enabling more efficient purification by recrystallization and reducing the risk of oiling out during large-scale processing.

Melting point Crystallinity Purification

Acidity Modulation: pKa Difference Between 2-Chloro-3-methylisonicotinonitrile and 2-Chloroisonicotinonitrile

The predicted pKa of the protonated pyridine nitrogen in 2-chloro-3-methylisonicotinonitrile is −0.99 ± 0.10 , compared to −1.60 ± 0.10 for 2-chloroisonicotinonitrile . The 0.61-unit increase in pKa (less acidic conjugate acid) reflects the electron-donating effect of the 3-methyl group, which reduces the electrophilicity of the pyridine ring and modulates the rate of nucleophilic aromatic substitution (SNAr). This property is critical when the compound is used in base-mediated coupling reactions where over-activation of the chlorine leaving group would lead to unwanted side reactions.

pKa Nucleophilic substitution Base sensitivity

Lipophilicity Shift: LogP Comparison with 2-Chloroisonicotinonitrile

2-Chloro-3-methylisonicotinonitrile has a measured/calculated LogP of approximately 1.9 , compared to 1.6 for 2-chloroisonicotinonitrile . The ΔLogP of +0.3 corresponds to a roughly twofold increase in the octanol–water partition coefficient, indicating higher lipophilicity. This difference is particularly relevant when the building block is used to construct drug-like molecules, as the methyl group contributes an additional ~0.5 LogP units, helping medicinal chemists achieve desired lipophilic ligand efficiency (LLE) without introducing additional molecular weight.

LogP Lipophilicity Membrane permeability

Chemoselective Differentiation: Chlorine vs. Bromine Leaving Group in 3-Methylisonicotinonitrile Series

The chloro substituent in 2-chloro-3-methylisonicotinonitrile offers a balanced leaving-group ability for both Suzuki–Miyaura cross-coupling and SNAr reactions. The bromo analog (2-bromo-3-methylisonicotinonitrile, CAS 1260024-26-7) is more reactive, which can lead to lower selectivity in polyfunctional substrates and increased homocoupling byproducts [1]. Conversely, the non-halogenated analog (3-methylisonicotinonitrile, CAS 7584-05-6) lacks a cross-coupling handle entirely, requiring pre-functionalization steps such as directed metalation or halogenation before diversification [2]. The chloro derivative thus occupies an optimal reactivity window: sufficiently active for efficient Pd-catalyzed couplings, yet stable enough for handling and storage.

Leaving group Cross-coupling SNAr reactivity

Regiochemical Definition: Distinct Substitution Pattern Relative to Regioisomeric 2-Chloro-4-methylpyridine-3-carbonitrile

2-Chloro-3-methylisonicotinonitrile (nitrile at position 4, methyl at position 3) is regioisomeric with 2-chloro-4-methylpyridine-3-carbonitrile (CAS 65169-38-2; nitrile at position 3, methyl at position 4) . The different nitrile placement alters the vector of the cyano group relative to the halogen and methyl substituents, which can critically affect the three-dimensional orientation of substituents in the final drug molecule. In the Janssen nAChR modulator patent WO2009/135944, the 4-cyano regioisomer is specifically required to achieve the correct binding conformation [1]. The 3-cyano regioisomer yields compounds with distinct and often inferior pharmacological profiles.

Regioisomer Substitution pattern Pharmacophore

Optimized Application Scenarios for 2-Chloro-3-methylisonicotinonitrile (1195189-83-3)


Medicinal Chemistry: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

The Janssen patent WO2009/135944 A1 specifically employs 2-chloro-3-methylisonicotinonitrile as a key intermediate for constructing trisubstituted pyrazoles that modulate acetylcholine receptors [1]. The 4-cyano-3-methyl-2-chloro substitution pattern is essential for the subsequent Suzuki coupling and cyclization steps that generate the pharmacologically active scaffold. Researchers developing nAChR-targeted therapeutics for neurological disorders should prioritize this compound over regioisomeric or de-methylated analogs to ensure fidelity to the validated synthetic route and to avoid introducing unpredictable SAR deviations.

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling

The balanced reactivity of the 2-chloro leaving group, combined with the electron-donating 3-methyl group that tempers ring electrophilicity, makes 2-chloro-3-methylisonicotinonitrile an ideal substrate for high-throughput parallel synthesis of biaryl and heteroaryl libraries [1]. Its higher melting point (88–91 °C) relative to 2-chloroisonicotinonitrile facilitates automated solid dispensing and minimizes caking in storage, while its moderate LogP (1.9) ensures compatibility with standard aqueous-organic extraction protocols without excessive emulsion formation .

Agrochemical Intermediate: Pyridine-Carbonitrile Building Blocks for Crop Protection

Substituted pyridine-4-carbonitriles serve as precursors to insecticides and herbicides [1]. The chloro handle of 2-chloro-3-methylisonicotinonitrile enables late-stage diversification with amine, alcohol, or boronic acid nucleophiles, while the methyl group provides steric protection against metabolic oxidation at the 3-position. Compared to the 2-fluoro or 2-unsubstituted analogs, the chloro derivative offers a more cost-effective synthetic entry (lower reagent cost than fluorination, greater stability than bromo derivatives) and is available at scales up to kilogram quantities from multiple suppliers .

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